molecular formula C12H16O5 B8486530 4-Methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid

4-Methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid

Cat. No. B8486530
M. Wt: 240.25 g/mol
InChI Key: BYYSBRSAQOZXST-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

A solution of 4-methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid ethyl ester (0.87 g, 3.24 mmol) in a 1:1 mixture of THF and 4N NaOH (10 mL) is stirred at 50° C. overnight. After cooling, the volatiles are removed at reduced pressure, the remaining aqueous phase is acidified to pH 1 by dropwise addition of HCl 37%, and the resulting suspension is filtered off. The precipitate is washed with water, dried overnight in vacuo to give the title compound. TLC, Rf (hexane/AcOEt 1:1)=0.07. MS: 239.0 [M−H]+. tR (HPLC, Nucleosil C18HD column, 20-100% CH3CN/H2O/6 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 1 mL/min): 2.71 min. 1H-NMR (DMSO-d6): δ 3.29 (s, 3H), 3.52 (m, 2H), 3.64 (m, 2H), 3.88 (s, 3H), 4.51 (s, 2H), 7.10 (m, 1H), 7.90 (m, 1H), 7.94 (m, 1H), 12.6 (s, br, 1H) ppm.
Name
4-methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid ethyl ester
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:6]=1)C.[OH-].[Na+]>C1COCC1>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:19])=[O:3])=[CH:6][C:7]=1[CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18] |f:1.2|

Inputs

Step One
Name
4-methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid ethyl ester
Quantity
0.87 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)OC)COCCOC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles are removed at reduced pressure
ADDITION
Type
ADDITION
Details
the remaining aqueous phase is acidified to pH 1 by dropwise addition of HCl 37%
FILTRATION
Type
FILTRATION
Details
the resulting suspension is filtered off
WASH
Type
WASH
Details
The precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1)COCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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